Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate
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Overview
Description
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a complex organic compound that features a combination of piperazine, pyrrolidinone, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Core: The starting material, 4-methoxyphenylacetic acid, undergoes cyclization with an appropriate amine to form the pyrrolidinone core.
Attachment of the Piperazine Moiety: The pyrrolidinone intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Esterification: The final step involves esterification with ethyl chloroacetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Biological Research: Used in cell viability assays, molecular docking studies, and other biochemical assays to understand its mechanism of action.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate involves:
Molecular Targets: It interacts with enzymes and receptors involved in neuroprotection and anti-inflammatory pathways, such as NF-kB and ATF4 proteins.
Pathways Involved: The compound inhibits endoplasmic reticulum stress and apoptosis, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can be compared with similar compounds such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their core structures and specific molecular interactions.
Conclusion
This compound is a promising compound with potential applications in medicinal chemistry and pharmacology. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H25N3O6 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 2-[4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C20H25N3O6/c1-3-29-20(27)19(26)22-10-8-21(9-11-22)18(25)14-12-17(24)23(13-14)15-4-6-16(28-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3 |
InChI Key |
OZKVMTOKSGADDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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